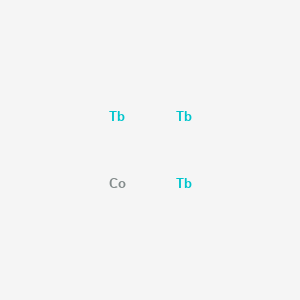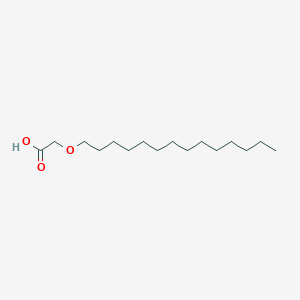
Gadolinium--indium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium–indium (3/1) is an intermetallic compound composed of gadolinium and indium in a 3:1 atomic ratio. This compound is part of the rare-earth metal alloys, which are known for their unique magnetic, electronic, and structural properties. Gadolinium is a lanthanide element with significant magnetic properties, while indium is a post-transition metal known for its malleability and ability to form alloys.
准备方法
Synthetic Routes and Reaction Conditions: Gadolinium–indium (3/1) can be synthesized through various methods, including solid-state reactions and high-temperature alloying. One common method involves the direct reaction of gadolinium and indium metals in a controlled atmosphere. The metals are heated to a temperature where they can react to form the desired intermetallic compound. The reaction typically occurs in a vacuum or inert gas environment to prevent oxidation.
Industrial Production Methods: In industrial settings, gadolinium–indium (3/1) is produced using high-purity gadolinium and indium metals. The metals are melted together in an induction furnace under a protective atmosphere. The molten alloy is then cast into molds and allowed to cool slowly to form the intermetallic compound. The resulting material is then subjected to various heat treatments to achieve the desired phase and microstructure.
化学反应分析
Types of Reactions: Gadolinium–indium (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxygen or air, gadolinium–indium (3/1) can form oxides. This reaction is typically carried out at elevated temperatures.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents to revert to its metallic form.
Substitution: Gadolinium–indium (3/1) can participate in substitution reactions with other metals or non-metals, leading to the formation of new intermetallic compounds.
Major Products Formed:
Oxidation: Gadolinium oxide and indium oxide.
Reduction: Metallic gadolinium and indium.
Substitution: Various intermetallic compounds depending on the substituting element.
科学研究应用
Gadolinium–indium (3/1) has several scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: Investigated for its potential use in biomedical applications, such as magnetic resonance imaging (MRI) contrast agents.
Medicine: Explored for its potential in targeted drug delivery systems and as a component in medical imaging technologies.
Industry: Utilized in the production of high-performance magnets, electronic devices, and advanced materials for aerospace and defense applications.
作用机制
The mechanism by which gadolinium–indium (3/1) exerts its effects is primarily related to its magnetic and electronic properties. Gadolinium’s unpaired electrons contribute to its strong magnetic moment, making it useful in applications requiring high magnetic susceptibility. The compound’s ability to form stable alloys with indium enhances its structural integrity and resistance to corrosion. These properties are leveraged in various technological and medical applications.
相似化合物的比较
Gadolinium–aluminum (3/1): Similar magnetic properties but different structural characteristics.
Gadolinium–gallium (3/1): Comparable in terms of magnetic susceptibility but varies in electronic properties.
Gadolinium–tin (3/1): Shares some magnetic properties but differs in chemical reactivity and stability.
Uniqueness: Gadolinium–indium (3/1) is unique due to its combination of gadolinium’s magnetic properties and indium’s malleability and alloy-forming ability. This combination results in a compound with exceptional magnetic, electronic, and structural properties, making it suitable for a wide range of scientific and industrial applications.
属性
CAS 编号 |
12064-67-4 |
|---|---|
分子式 |
Gd3In |
分子量 |
586.6 g/mol |
IUPAC 名称 |
gadolinium;indium |
InChI |
InChI=1S/3Gd.In |
InChI 键 |
IZMDFWKFKQNRAJ-UHFFFAOYSA-N |
规范 SMILES |
[In].[Gd].[Gd].[Gd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)












